(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 942011-53-2
VCID: VC7356105
InChI: InChI=1S/C19H18ClN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h4-10,12H,1,11H2,2-3H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C
Molecular Formula: C19H18ClN3O3S2
Molecular Weight: 435.94

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 942011-53-2

Cat. No.: VC7356105

Molecular Formula: C19H18ClN3O3S2

Molecular Weight: 435.94

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide - 942011-53-2

Specification

CAS No. 942011-53-2
Molecular Formula C19H18ClN3O3S2
Molecular Weight 435.94
IUPAC Name N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C19H18ClN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h4-10,12H,1,11H2,2-3H3
Standard InChI Key OBMASQXYLPVXMZ-VZCXRCSSSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C

Introduction

Structural Overview

The chemical structure of the compound can be broken down into the following key components:

  • Benzo[d]thiazole Core: The benzo[d]thiazole moiety forms the central framework of the molecule, providing aromatic stability and contributing to potential biological activity.

  • Substituents:

    • 3-Allyl: An allyl group attached to the benzo[d]thiazole ring, which may enhance lipophilicity and binding interactions in biological systems.

    • 6-Chloro: A chlorine atom at the sixth position, often associated with improved pharmacokinetics and metabolic stability.

  • Benzamide Moiety: The benzamide group is functionalized with a dimethylsulfamoyl substituent at the para position, which may influence solubility and receptor binding.

Synthesis

Although specific synthesis details for this compound are unavailable in the provided sources, similar compounds are typically synthesized through multi-step reactions involving:

  • Formation of Benzo[d]thiazole:

    • Starting from 2-aminothiophenol derivatives, cyclization with suitable aldehydes or acids can yield benzo[d]thiazole cores.

  • Functionalization:

    • Introduction of allyl and chloro groups via halogenation or alkylation reactions.

  • Coupling with Benzamide:

    • Amide bond formation using activated carboxylic acid derivatives or coupling agents like EDCI or DCC.

Potential Applications

Compounds containing benzo[d]thiazole and benzamide scaffolds have been widely studied for their pharmacological properties:

  • Antimicrobial Activity:

    • Benzo[d]thiazole derivatives exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi .

  • Anticancer Potential:

    • The presence of electron-withdrawing groups (e.g., chloro) and sulfonamide functionalities often enhances cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) or HCT-116 (colon cancer) .

Mechanism of Action

The biological activity of such compounds is often attributed to their ability to:

  • Interact with enzyme active sites through hydrogen bonding or hydrophobic interactions.

  • Induce apoptosis in cancer cells by disrupting mitochondrial membrane potential .

Research Implications

The compound's structural features suggest it could be a promising candidate for further pharmacological evaluation. Future studies may focus on:

  • Structure-Activity Relationships (SAR): To optimize its potency and selectivity for specific targets.

  • In Vitro and In Vivo Testing: To evaluate antimicrobial, anticancer, or anti-inflammatory properties.

  • Molecular Docking Studies: To predict binding affinity and interaction profiles with biological targets.

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